molecular formula C6H10N4O2 B12906309 N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide CAS No. 137655-71-1

N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide

Cat. No.: B12906309
CAS No.: 137655-71-1
M. Wt: 170.17 g/mol
InChI Key: GLODJDMQDKUJDP-UHFFFAOYSA-N
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Description

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropylamino group and a formamide group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide typically involves the formylation of an amine precursor. One common method is the reaction of an appropriate amine with formic acid or a formylating agent under controlled conditions. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the N-formylation of various amines . Another approach involves the use of metal nitrides as nitrogen sources to produce formamide under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide may involve large-scale formylation processes using efficient catalysts and optimized reaction conditions. The choice of catalyst and reaction parameters can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide involves its interaction with molecular targets and pathways within biological systems The compound may act by binding to specific receptors or enzymes, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent with similar formamide functionality.

    N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties.

    Formamidine derivatives: Compounds with similar formylation chemistry.

Uniqueness

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide stands out due to its unique oxadiazole ring structure combined with the isopropylamino and formamide groups

Biological Activity

N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • CAS Number : 1547646-28-5
  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 184.21 g/mol

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the propan-2-yl amino group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study focused on various oxadiazole derivatives, including compounds similar to this compound, demonstrated effectiveness against a range of bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against cancer cell lines. Mechanisms proposed include the induction of apoptosis and cell cycle arrest through the inhibition of specific kinases involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory activity of oxadiazole compounds has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This effect suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial potency. Compounds with branched alkyl groups showed the highest efficacy .
  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that a specific derivative with an oxadiazole core induced apoptosis in breast cancer cell lines (MCF-7). The study highlighted that the compound activated caspase pathways, leading to programmed cell death .
  • Case Study on Anti-inflammatory Effects :
    • An evaluation of various oxadiazole derivatives revealed that one compound significantly reduced edema in a carrageenan-induced paw edema model in rats. This study suggested that the compound might serve as a lead for developing new anti-inflammatory drugs .

Properties

CAS No.

137655-71-1

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-[4-(propan-2-ylamino)-1,2,5-oxadiazol-3-yl]formamide

InChI

InChI=1S/C6H10N4O2/c1-4(2)8-6-5(7-3-11)9-12-10-6/h3-4H,1-2H3,(H,8,10)(H,7,9,11)

InChI Key

GLODJDMQDKUJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NON=C1NC=O

Origin of Product

United States

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